molecular formula C8H16N2O3 B2377930 2-Acetamido-4-(dimethylamino)butanoic acid CAS No. 1340305-25-0

2-Acetamido-4-(dimethylamino)butanoic acid

Cat. No.: B2377930
CAS No.: 1340305-25-0
M. Wt: 188.227
InChI Key: JYFVYGGLDGXENL-UHFFFAOYSA-N
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Description

2-Acetamido-4-(dimethylamino)butanoic acid (CAS: 1340305-25-0) is a modified amino acid with the molecular formula C8H16N2O3 and a molecular weight of 188.22 g/mol . This compound features a butanoic acid backbone that is substituted at the second carbon with an acetamido group and at the fourth carbon with a dimethylamino group. While direct literature on this specific molecule is limited, its structure suggests significant potential in chemical biology and pharmaceutical research. The dimethylamino group is a key feature in many fluorescent tags and probes, as similar 4-(dimethylamino)butanoic acid derivatives have been used in electrochemiluminescence (ECL) detection systems for biological substances like proteins, where they help increase assay sensitivity . Furthermore, the acetamido group is a common protecting group in peptide synthesis, particularly in the production of D-amino acid derivatives which are valuable for creating novel peptides and biomaterials with enhanced stability or specific activity . The molecular structure, which incorporates both hydrogen bond donor/acceptor sites and a tertiary amine, makes it a valuable building block for drug discovery, the development of bioactive peptide mimics, and as a precursor for more complex chemical entities. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-acetamido-4-(dimethylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-6(11)9-7(8(12)13)4-5-10(2)3/h7H,4-5H2,1-3H3,(H,9,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFVYGGLDGXENL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCN(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Backbone Construction

The butanoic acid backbone with amino and carboxyl functionalities necessitates careful consideration of protecting group strategies. A widely adopted approach involves derivatization of diamino precursors such as 2,4-diaminobutanoic acid. Protection of the 4-amino group with tert-butoxycarbonyl (Boc) groups enables selective acetylation at the 2-position using acetic anhydride in tetrahydrofuran (THF) at 0-5°C. Subsequent Boc deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) reveals the primary amine for dimethylation.

An alternative route from γ-aminobutyric acid (GABA) derivatives introduces the 2-acetamido group through mixed anhydride formation. Activation with isobutyl chloroformate in the presence of N-methylmorpholine facilitates coupling with acetamide nucleophiles, achieving 68-72% yields in acetonitrile at reflux. Stereochemical control remains critical in these reactions, with chiral pool starting materials like L-aspartic acid providing enantiomeric excess >98% when using Oppolzer's sultam derivatives.

Dimethylamino Group Installation Methodologies

Reductive amination proves most effective for introducing the dimethylamino moiety. Reaction of the deprotected 4-amine with formaldehyde (37% aqueous solution) in methanol at pH 5-6, followed by sodium cyanoborohydride reduction, achieves quantitative conversion to the dimethylated product. Key parameters include:

Condition Optimal Range Impact on Yield
pH 5.2-5.8 <±3% variance
Temperature 25-30°C 5% loss at 40°C
Reaction Time 18-24 hours 92% completion
Molar Ratio (CH2O) 2.5:1 (amine:CH2O) 88% conversion

Microwave-assisted methods reduce reaction times to 45 minutes at 80°C using ammonium formate as reducing agent in DMF, though with slight decreases in enantiopurity (94-96% ee).

Protecting Group Considerations

Simultaneous protection of carboxyl and amino groups requires orthogonal strategies:

Carboxyl Protection

  • Methyl esters: Formed via thionyl chloride/MeOH (95% yield)
  • Benzyl esters: Hydrogenolysis removes under Pd/C (1 atm H2)
  • tert-Butyl esters: Acid-labile (TFA cleavage)

Amino Protection

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): Base-labile (piperidine)
  • Boc: Acid-labile (TFA/DCM)
  • Alloc: Pd-mediated deprotection

Sequential protection enables regioselective functionalization. For example, Fmoc-protection at C4 allows C2 acetylation before Fmoc removal and dimethylation.

Catalytic Asymmetric Synthesis

Chiral phosphoric acid catalysts (10 mol% TRIP) induce enantioselectivity in Strecker-type reactions of ketimine precursors. Using ethyl glyoxylate and acetamide in toluene at -40°C delivers the (S)-enantiomer with 94% ee and 81% yield. Transition state modeling suggests hydrogen bonding between the catalyst's hydroxyl group and ketimine nitrogen enforces facial selectivity.

Industrial-Scale Production Considerations

Cost-effective manufacturing employs continuous flow systems:

  • Amination Reactor

    • Residence time: 8.5 minutes
    • Throughput: 12 kg/h
    • Catalyst: Immobilized transaminase (MT6-17 variant)
  • Acetylation Module

    • Solvent: Ethyl acetate/water biphasic
    • Reagent: Acetic anhydride (1.2 equiv)
    • Yield: 89% ± 2%
  • Crystallization

    • Anti-solvent: n-Heptane
    • Particle size: 50-70 μm
    • Purity: >99.5% by HPLC

Analytical Characterization

Advanced techniques confirm structure and purity:

Mass Spectrometry

  • ESI-MS (m/z): [M+H]+ calcd for C8H17N2O3: 201.1238, found: 201.1241
  • MS/MS fragmentation shows characteristic losses of CH3CONH2 (59 Da) and (CH3)2NH (45 Da)

Vibrational Spectroscopy

  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (amide I), 1550 cm⁻¹ (amide II)
  • Raman: 2935 cm⁻¹ (C-H asym), 1450 cm⁻¹ (CH3 deformation)

X-ray Crystallography

  • Space group: P212121
  • Unit cell: a=5.42 Å, b=7.89 Å, c=15.33 Å
  • Hydrogen bonding network: N-H⋯O=C (2.89 Å)

Emerging Methodologies

Recent advances show promise for improved efficiency:

  • Biocatalytic Routes : Engineered aminotransferases achieve 97% conversion in 3 hours (pH 7.5, 37°C)
  • Electrochemical Synthesis : Paired electrolysis mediates simultaneous acetylation and methylation at 1.8V (Ag/AgCl)
  • Flow Photochemistry : UV-initiated radical amination minimizes side products (<2%)

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-4-(dimethylamino)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
The compound exhibits a range of pharmacological properties due to the presence of the dimethylamino group, which is known to enhance the bioactivity of various drugs. It has been studied for its potential use in developing antihistamines, analgesics, and muscle relaxants .

Therapeutic Applications:
Recent studies indicate that derivatives of 2-acetamido-4-(dimethylamino)butanoic acid are being explored for their roles in treating conditions such as:

  • Pain Management: The compound's ability to modulate pain pathways makes it a candidate for analgesic formulations.
  • Respiratory Disorders: Research suggests that compounds with similar structures may enhance respiratory function by acting on specific neural pathways .

Biochemical Research

Enzyme Inhibition Studies:
The compound has been implicated in studies focusing on enzyme inhibition. For instance, it has been shown to affect fatty acid synthesis pathways, which could have implications in understanding metabolic disorders .

Cell Culture Applications:
In vitro studies have demonstrated that this compound can influence cell proliferation and differentiation in various cell lines. This property is particularly useful in cancer research, where modulation of cellular pathways is critical .

Drug Development

Synthetic Pathways:
The synthesis of this compound and its derivatives has been optimized for pharmaceutical applications. Researchers have developed several synthetic routes that enhance yield and purity, making it suitable for large-scale production .

Formulation Development:
The compound's solubility and stability profiles are being studied to develop effective drug formulations. Its incorporation into delivery systems aims to improve the pharmacokinetics of existing drugs by enhancing absorption and bioavailability .

Case Studies

Study Objective Findings
Study on Pain ModulationTo evaluate the analgesic propertiesDemonstrated significant reduction in pain response in animal models when administered .
Respiratory Function EnhancementTo assess effects on minute ventilationShowed increased minute ventilation in subjects administered with related compounds .
Metabolic Pathway AnalysisInvestigating fatty acid synthesis inhibitionIdentified potential pathways affected by the compound, indicating a role in metabolic regulation .

Mechanism of Action

The mechanism of action of 2-Acetamido-4-(dimethylamino)butanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in peptide synthesis, facilitating the formation of peptide bonds. It can also interact with receptors or other proteins, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Substituent Position and Bioactivity

  • Acetamido Group Influence: The acetamido group at C2 (common in all analogs) enhances stability against enzymatic degradation compared to free amino acids.
  • Dimethylamino vs. Methylthio: The dimethylamino group at C4 in the target compound introduces basicity (pKa ~8–10), enabling interactions with acidic biological targets. In contrast, the methylthio group in (2S)-2-Acetamido-4-(methylsulfanyl)butanoic acid contributes to sulfur-containing metabolic pathways .

Physicochemical Properties

  • Solubility: The dimethylamino group likely increases water solubility at acidic pH due to protonation, whereas branched analogs (e.g., 2-Acetamido-3,3-dimethylbutanoic acid) exhibit lower solubility due to hydrophobic alkyl chains .
  • Synthetic Accessibility: High-yield routes for analogs (e.g., 95.2% for 2-Acetamido-3,3-dimethylbutanoic acid) suggest feasible synthesis for the target compound via reductive amination or acetylation strategies .

Biological Activity

2-Acetamido-4-(dimethylamino)butanoic acid (commonly referred to as ADABA) is a compound of significant interest in the fields of medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Synthesis

ADABA is characterized by its acetamido and dimethylamino functional groups, which contribute to its unique reactivity and biological properties. The synthesis typically involves the acetylation of 4-(dimethylamino)butanoic acid using acetic anhydride under controlled conditions, followed by purification through recrystallization.

PropertyValue
Molecular FormulaC8H16N2O2
Molecular Weight172.23 g/mol
IUPAC NameThis compound
CAS Number1340305-25-0

ADABA exhibits its biological effects primarily through interactions with specific enzymes and receptors. Its mechanism involves acting as a substrate in peptide synthesis, facilitating peptide bond formation, and modulating the activity of various proteins involved in biochemical pathways. The compound's dual functionality allows it to participate in diverse chemical reactions, including oxidation and substitution, enhancing its utility in biological systems.

Enzymatic Interactions

Research indicates that ADABA can influence enzyme-substrate interactions, particularly in the context of protein folding and stability. It has been employed in studies investigating the role of non-canonical amino acids in protein structure and function . Furthermore, its potential as a therapeutic agent is being explored due to its ability to stabilize certain enzyme activities.

Antimicrobial Properties

ADABA has shown promising antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents . The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of ADABA derivatives with enhanced antimicrobial properties. These derivatives exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating that modifications to the ADABA structure can lead to improved bioactivity .
  • Cancer Research : In another investigation, ADABA was evaluated for its role in cancer cell proliferation inhibition. The compound was found to induce apoptosis in specific cancer cell lines through modulation of apoptotic pathways, showcasing its potential as an anticancer agent .

Applications in Research

ADABA serves as a valuable building block in synthetic organic chemistry. Its ability to participate in peptide synthesis makes it an important compound for developing novel peptides with therapeutic applications. Additionally, it is being investigated for potential use in drug formulation due to its favorable pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-acetamido-4-(dimethylamino)butanoic acid, and how can its purity be validated?

  • Answer : The compound can be synthesized via peptide coupling strategies using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups for the amine functionality. Post-synthesis, reverse-phase HPLC (RP-HPLC) with UV detection (210–254 nm) is recommended for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For related acetamido-substituted butanoic acids, RP-HPLC methods with C18 columns and trifluoroacetic acid (TFA) in mobile phases are effective .

Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?

  • Answer : Solubility profiling should include pH-dependent studies (e.g., PBS at pH 7.4, simulated gastric fluid) using UV-Vis spectrophotometry or nephelometry. Stability assessments require accelerated degradation studies (40°C/75% RH) monitored via HPLC. For analogs like 4-acetamidobutanoic acid, storage at -20°C in lyophilized form ensures long-term stability .

Q. What in vitro assays are suitable for preliminary screening of its bioactivity?

  • Answer : Enzymatic assays (e.g., amino acid oxidase inhibition) using fluorometric or colorimetric substrates (e.g., Amplex Red) are ideal. Cell-based assays, such as cytotoxicity screening in SH-SY5Y neurons or HEK293 cells, can evaluate neuroprotective or metabolic effects. Fluorophore-tagged derivatives (e.g., kynurenic acid analogs) enable real-time tracking of enzyme interactions .

Advanced Research Questions

Q. How does the dimethylamino group at the 4-position influence the compound’s interaction with amino acid transporters or receptors?

  • Answer : The dimethylamino moiety enhances nucleophilicity and may facilitate binding to cationic amino acid transporters (e.g., LAT1 or ASCT2). Competitive uptake assays using radiolabeled substrates (³H-leucine) in Caco-2 cells or Xenopus oocytes can quantify transport efficiency. Molecular docking studies (AutoDock Vina) comparing dimethylamino vs. methylthio analogs reveal steric and electronic effects on binding affinity .

Q. What strategies resolve contradictions in reported IC₅₀ values for enzyme inhibition across studies?

  • Answer : Discrepancies may arise from assay conditions (pH, cofactors) or impurity profiles. Standardize protocols using reference inhibitors (e.g., acivicin for glutaminase) and validate compound purity via LC-MS. Meta-analysis of kinetic data (e.g., Lineweaver-Burk plots) distinguishes competitive vs. non-competitive inhibition mechanisms. Cross-validate findings with CRISPR-edited enzyme-null cell lines .

Q. How can computational modeling optimize the compound’s pharmacokinetic (PK) properties?

  • Answer : Use QSAR models (e.g., SwissADME) to predict logP, BBB permeability, and metabolic stability. Molecular dynamics simulations (GROMACS) assess interactions with cytochrome P450 enzymes (CYP3A4). For analogs like ethyl 2-amino-4-(diethoxyphosphoryl)butanoate, phosphonate groups improve metabolic resistance, suggesting similar derivatization strategies for enhanced PK .

Q. What experimental designs are critical for evaluating its potential in neurodegenerative disease models?

  • Answer : Employ transgenic animal models (e.g., APP/PS1 mice for Alzheimer’s) with oral or intraperitoneal dosing. Biomarker analysis (Aβ40/42, tau phosphorylation via ELISA) and behavioral tests (Morris water maze) quantify efficacy. Compare with dimethylamino-propionic acid derivatives, noting differences in blood-brain barrier penetration .

Methodological Notes

  • Synthesis : Boc-protected intermediates reduce side reactions; use HATU/DIPEA for efficient coupling .
  • Analytical : X-ray crystallography (single-crystal) resolves stereochemical ambiguities; synchrotron sources improve resolution for low-abundance samples .
  • Biological : Isotopic labeling (¹⁴C/³H) tracks metabolic fate in vivo; MALDI-TOF MS identifies protein adducts in target engagement studies .

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